

Commercial Suppliers and Research Applications of Riluzole-13C,15N2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and research applications of **Riluzole-13C,15N2**, an isotopically labeled internal standard crucial for the accurate quantification of the neuroprotective drug Riluzole. This document details commercial suppliers, analytical methodologies, and the biochemical pathways associated with Riluzole's mechanism of action.

Commercial Availability

Riluzole-13C,15N2 is available from several commercial suppliers specializing in research chemicals and pharmaceutical standards. While specific purity and analytical data are typically provided on a lot-specific Certificate of Analysis (CoA) available upon request from the suppliers, the following table summarizes key information for prominent vendors.



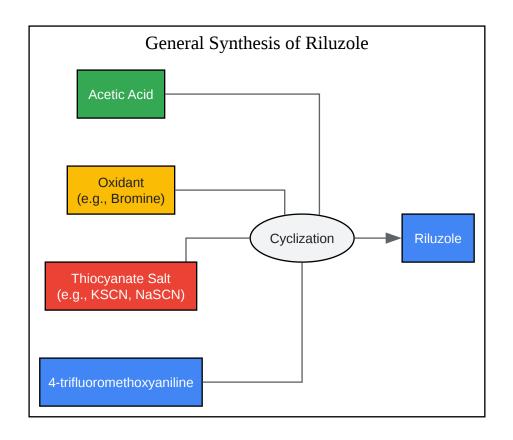
Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
INVALID- LINK	Riluzole- 13C,15N2	1215552-03- 6	¹³ CC7H5F3 ¹⁵ N 2OS	237.18	Labeled form of Riluzole, a glutamate antagonist. For laboratory use only.[1]
INVALID- LINK	Riluzole- 13C,15N2	1215552-03- 6	¹³ CC7H5F3 ¹⁵ N 2OS	237.18	ISO9001 certified supplier. Used in ALS research.[2]
INVALID- LINK	Riluzole- 13C,15N2	1215552-03- 6	C8H5F3N2OS	237.18	High-purity reference standard for pharmaceutic al testing.[3]
INVALID- LINK	Riluzole- 13C,15N2	1215552-03- 6	Not Specified	Not Specified	Stable isotope- labeled Riluzole for use as an internal standard in clinical mass spectrometry. [4]
INVALID- LINK	Riluzole- 13C,15N2	1215552-03- 6	C7 ¹³ CH ₅ F ₃ ¹⁵ N 2OS	Not Specified	Drug substance stable isotope labeled



					reference standard.[5]
INVALID- LINK	Riluzole- 13C,15N2	1215552-03- 6	Not Specified	Not Specified	Accompanied by a Certificate of Analysis.[6]

Synthesis of Riluzole

The synthesis of unlabeled Riluzole has been described through various processes. One common method involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate salt and an oxidant in an acetic acid solution. The synthesis of the isotopically labeled **Riluzole-13C,15N2** would require the use of starting materials enriched with ¹³C and ¹⁵N. A general synthetic scheme is outlined below.



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A generalized synthetic pathway for Riluzole.



Experimental Protocols: Bioanalytical Methods using Riluzole-13C,15N2

Riluzole-13C,15N2 is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Riluzole in biological matrices, such as human plasma. These methods are essential for pharmacokinetic, bioavailability, and bioequivalence studies.

Sample Preparation

A common and efficient method for extracting Riluzole and the IS from plasma is automated protein precipitation.

Protocol:

- To a 0.050 mL aliquot of human plasma, add a protein precipitation agent (e.g., acetonitrile) containing a known concentration of **Riluzole-13C,15N2**.
- Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
- Centrifuge the samples at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

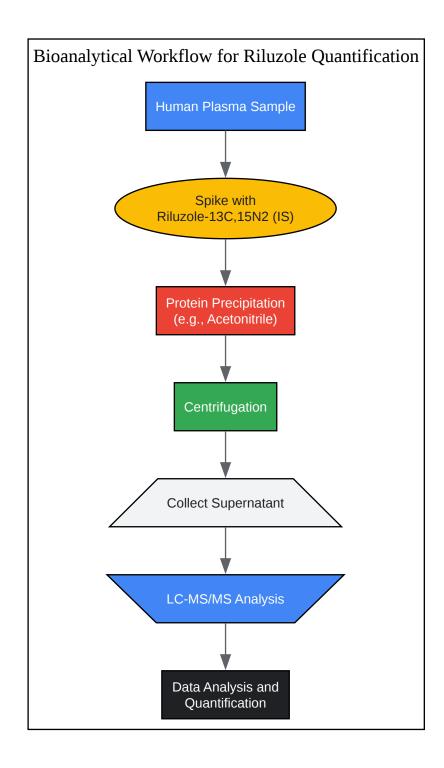
The following table summarizes typical parameters for the LC-MS/MS analysis of Riluzole, using **Riluzole-13C,15N2** as the internal standard.



Parameter	Description		
Chromatography			
Column	ACE Excel Super C18 (2.1 x 100 mm, 3 μ m) or equivalent		
Mobile Phase	Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 1.0 M ammonium acetate with formic acid) and an organic solvent (e.g., methanol or acetonitrile). An example isocratic mobile phase is a 30:70 ratio of aqueous to organic phase.[3]		
Flow Rate	0.35 mL/min[3]		
Column Temperature	40 °C[3]		
Mass Spectrometry			
Ionization Mode	Positive Electrospray Ionization (ESI+)		
Scanning Mode	Multiple Reaction Monitoring (MRM)		
MRM Transition (Riluzole)	m/z 235.0 → 166.0[3]		
MRM Transition (Riluzole-13C,15N2)	m/z 238.0 → 169.4[3]		
Linearity Range	0.700–700 ng/mL in human plasma[3]		
Lower Limit of Quantification (LLOQ)	0.700 ng/mL[3]		

This validated HPLC method with MS/MS detection is precise, accurate, sensitive, and selective for determining Riluzole concentrations in human plasma.[1]





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Workflow for the quantification of Riluzole in plasma.

Riluzole's Mechanism of Action and Signaling Pathways





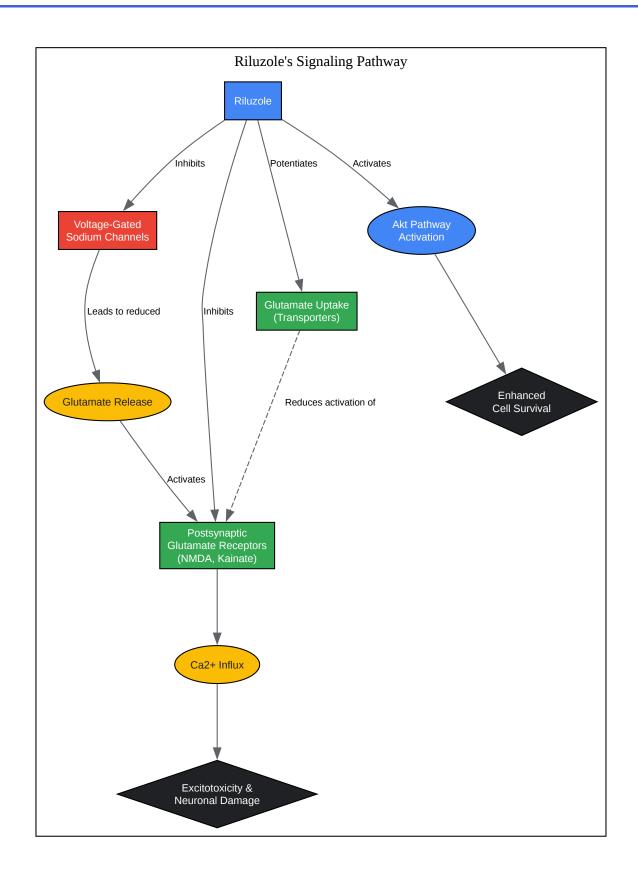


Riluzole is a neuroprotective agent primarily used in the treatment of amyotrophic lateral sclerosis (ALS).[1] Its therapeutic effects are believed to be mediated through the modulation of the glutamatergic system.[1]

The primary mechanisms of action of Riluzole include:

- Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which reduces neuronal excitability and subsequently inhibits the release of glutamate.[1]
- Modulation of Postsynaptic Glutamate Receptors: It can inhibit certain ionotropic glutamate receptors, such as NMDA and kainate receptors, protecting neurons from excitotoxic injury caused by excessive calcium influx.[1]
- Potentiation of Glutamate Uptake: Riluzole has been shown to enhance the activity of glutamate transporters, which aids in clearing excess glutamate from the synaptic cleft.
- Modulation of Other Ion Channels and Signaling Pathways: Riluzole can also affect voltagegated potassium channels and activate intracellular signaling pathways involved in cell survival, such as the Akt pathway.[1]





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